

Application Notes: The Borax Bead Test for Qualitative Metal Ion Identification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tinkal*

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Introduction

The Borax Bead Test is a classical qualitative analysis technique used in chemistry and mineralogy to detect the presence of certain transition metal ions.[1][2][3] The test relies on the principle that when a metal oxide is fused with borax (sodium tetraborate), it forms a characteristic colored metal metaborate bead.[4] The color of this bead, which can vary depending on the specific metal and whether it is heated in an oxidizing or reducing flame, serves as an indicator for the metal's identity.[1][5] This method is particularly valuable as a preliminary, rapid screening tool in various laboratory settings.

Chemical Principle

The chemistry of the borax bead test involves a two-stage process. First, when borax (sodium tetraborate decahydrate, $\text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O}$) is heated on a platinum or nichrome wire loop, it loses its water of crystallization and swells into a white, porous mass.[4] Further heating melts it into a clear, colorless, glassy bead, which is a mixture of sodium metaborate (NaBO_2) and boric anhydride (B_2O_3).[6][7][8][9]

- Reaction 1: Bead Formation $\text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O} \rightarrow \text{Na}_2\text{B}_4\text{O}_7 + 10\text{H}_2\text{O}$ $\text{Na}_2\text{B}_4\text{O}_7 \rightarrow 2\text{NaBO}_2 + \text{B}_2\text{O}_3$

When a small amount of a metallic salt is introduced to the hot bead and reheated, the salt decomposes to its corresponding metal oxide. This metal oxide then reacts with the non-volatile boric anhydride to form a colored metal metaborate.[1][6]

- Reaction 2: Colored Bead Formation (Example with Copper) $\text{CuO} + \text{B}_2\text{O}_3 \rightarrow \text{Cu}(\text{BO}_2)_2$
(Copper(II) metaborate)

The distinct colors arise from the electronic transitions within the d-orbitals of the transition metal ions embedded in the borate glass. The oxidation state of the metal can be altered by using different parts of the Bunsen burner flame. The outer, hotter part of the flame is oxidizing, while the inner, cooler cone is a reducing environment.^[9] These different conditions can produce different colors for the same metal, providing an additional layer of identification.^[4] For instance, in an oxidizing flame, copper forms a blue bead, while in a reducing flame, the cupric metaborate is reduced to colorless cuprous metaborate or even finely divided red metallic copper.^{[1][4]}

Data Summary: Characteristic Bead Colors

The following table summarizes the characteristic colors produced by various metal ions in the borax bead test under different flame conditions.

Metal Ion	Oxidizing Flame	Reducing Flame
Copper (Cu^{2+})	Green (hot), Blue (cold) ^{[1][4]}	Colorless (hot), Red and opaque (cold) ^{[1][4]}
Iron ($\text{Fe}^{2+}/\text{Fe}^{3+}$)	Yellowish-brown (hot), Pale yellow (cold) ^[4]	Bottle green (hot and cold) ^{[1][10]}
Chromium (Cr^{3+})	Yellow (hot), Green (cold) ^[11]	Green (hot and cold) ^{[1][11][10]}
Cobalt (Co^{2+})	Deep blue (hot and cold) ^{[1][10]}	Deep blue (hot and cold) ^{[1][6]}
Manganese (Mn^{2+})	Amethyst/Violet (hot and cold) ^[1]	Colorless (hot and cold) ^{[1][4]}
Nickel (Ni^{2+})	Brown/Reddish-brown (hot), Yellowish-brown (cold) ^{[1][11]}	Gray and opaque (cold) ^[1]

Experimental Protocols

This section provides a detailed methodology for performing the borax bead test.

1. Materials and Reagents

- Apparatus:
 - Bunsen burner
 - Platinum or Nichrome wire with a loop (2-3 mm diameter) at one end
 - Wash bottle with distilled water
 - Spatula
- Chemicals:
 - Powdered Borax ($\text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O}$)
 - Sample containing the unknown metal ion (as a salt or oxide)
 - Concentrated Hydrochloric Acid (HCl) for cleaning

2. Protocol: Step-by-Step Procedure

- Wire Loop Cleaning:
 - Dip the loop of the platinum or nichrome wire into concentrated HCl.
 - Heat the loop to redness in the hottest part of the Bunsen burner flame.
 - Repeat this process until the wire imparts no color to the flame, ensuring it is free from contaminants.[\[2\]](#)[\[12\]](#)
- Borax Bead Formation:
 - Heat the clean loop in the Bunsen flame until it is red hot.[\[7\]](#)
 - Immediately dip the hot loop into powdered borax. A small amount of the powder will adhere to the loop.[\[1\]](#)

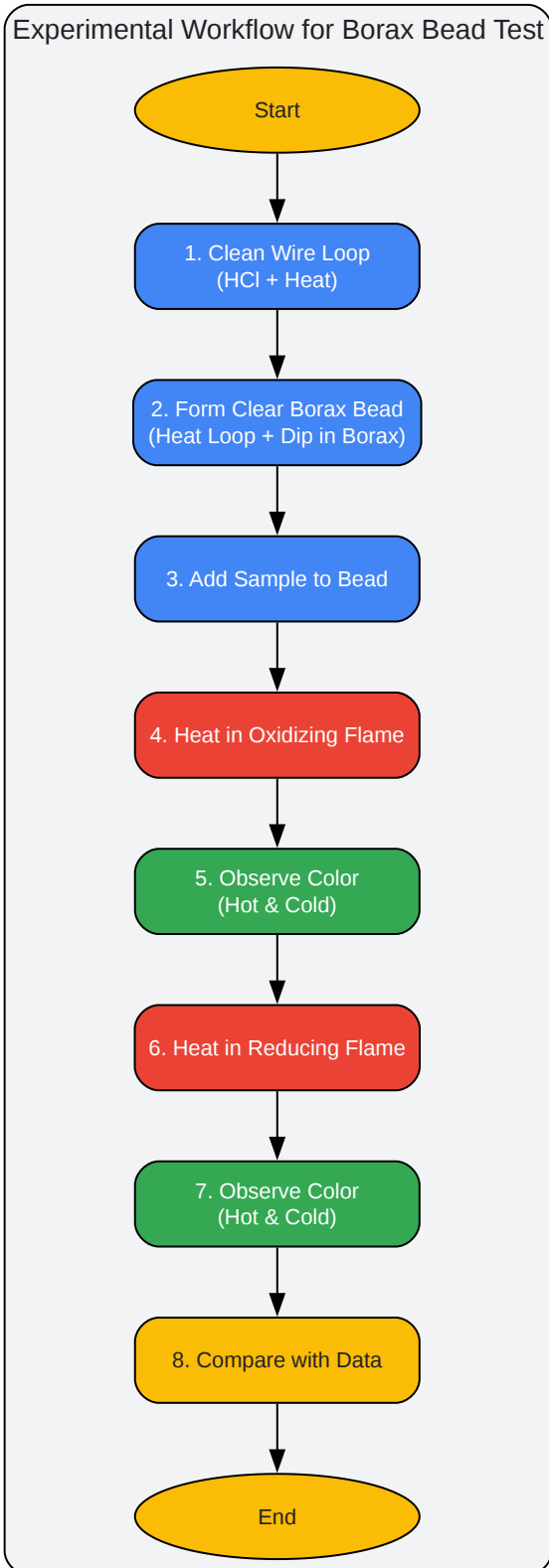
- Heat the borax-coated loop in the flame. The borax will first swell as it loses its water of crystallization, then shrink and melt into a transparent, colorless, glass-like bead.^{[6][4][7]} If the bead is not substantial, cool the loop, dip it in the borax powder again, and reheat to increase its size.
- Sample Introduction:
 - While the bead is still hot, touch it to a tiny amount of the powdered sample to be analyzed.^[9]
 - Ensure only a few grains of the substance adhere to the bead. Using too much sample will result in a bead that is too dark or opaque to observe the color accurately.^{[7][9]}
- Heating in Oxidizing Flame:
 - Introduce the bead with the adhered sample into the outer tip of the Bunsen burner flame (the oxidizing flame).^[9]
 - Heat until the sample is completely fused with the bead.
 - Remove the bead from the flame and observe its color while it is hot.
 - Allow the bead to cool completely and observe its color again. Record both observations.
- Heating in Reducing Flame:
 - Reheat the same bead in the inner cone of the flame (the reducing flame).^[9]
 - Keep the bead in the flame for a sufficient time to ensure reduction occurs.
 - Remove the bead, observe its color when hot, and again after it has cooled. Record both observations.
- Bead Removal and Loop Cleaning:
 - To remove the bead after the test, heat it to fusion and then plunge it into a beaker of water. The rapid cooling will shatter the bead, cleaning the loop.^{[7][9]}

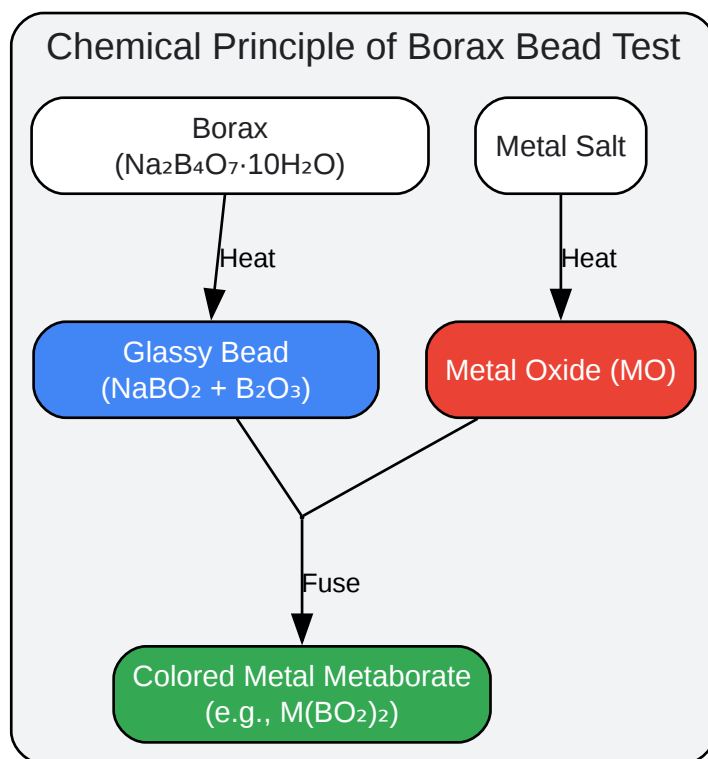
- Alternatively, heat the bead to redness and tap the wire sharply to dislodge it.[\[4\]](#)
- Clean the loop with HCl and heat as described in Step 1 before performing the next test.

3. Safety Precautions and Notes

- Always use a clean wire loop to avoid false results from contamination.[\[1\]](#)
- Use a very small amount of the analytical sample.[\[1\]](#)
- Allow the bead to cool completely before making the "cold" observation, as colors can change significantly upon cooling.
- Platinum wire is preferred due to its high melting point and inertness; nichrome is a suitable alternative. Copper wire should not be used.[\[1\]](#)

Visualizations





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